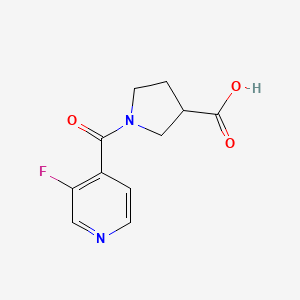![molecular formula C17H28BNO2 B1466313 Tert-butil({[4-(tetrametil-1,3,2-dioxaborolan-2-il)fenil]metil})amina CAS No. 1628014-71-0](/img/structure/B1466313.png)
Tert-butil({[4-(tetrametil-1,3,2-dioxaborolan-2-il)fenil]metil})amina
Descripción general
Descripción
“Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine” is a chemical compound. It is also known by its IUPAC name "tert-butyl 4- [ (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]-1-piperidinecarboxylate" . It has a molecular weight of 323.24 and is typically stored in a dark place, under inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The molecular formula of this compound is C17H30BNO4 . The InChI code is 1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h12H,8-11H2,1-7H3 .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 323.24 .Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
Este compuesto sirve como un intermediario importante en la síntesis orgánica. Es particularmente valioso en la síntesis de compuestos biológicamente activos, como el crizotinib . La presencia del grupo dioxaborolano permite la funcionalización posterior a través de reacciones de acoplamiento cruzado como la reacción de Suzuki-Miyaura, que es fundamental para construir moléculas orgánicas complejas.
Descubrimiento y Desarrollo de Fármacos
En el ámbito del descubrimiento de fármacos, los derivados de este compuesto se exploran por su potencial como inhibidores enzimáticos o fármacos basados en ligandos . Su flexibilidad estructural y reactividad lo convierten en un candidato para la síntesis de una variedad de farmacóforos, que son integrales para el desarrollo de nuevos medicamentos.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is likely that its mode of action is dependent on the specific biological compound it is used to synthesize .
Biochemical Pathways
As an intermediate, it is likely involved in various biochemical pathways depending on the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects are likely dependent on the final compound it is used to synthesize .
Action Environment
It is known that it should be stored in a cool environment (0-10°c) to maintain its stability .
Análisis Bioquímico
Biochemical Properties
Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, a key process in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and other critical processes.
Molecular Mechanism
The molecular mechanism of action of tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine involves several key steps. At the molecular level, this compound binds to specific biomolecules, including enzymes and proteins, through covalent and non-covalent interactions . These interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the binding. Furthermore, tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the effects of tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine on cellular function can vary, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing enzymatic activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The distribution of tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine can vary depending on the presence of specific transporters and binding proteins in different cell types and tissues.
Subcellular Localization
The subcellular localization of tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins, or to the mitochondria, where it can influence metabolic processes.
Propiedades
IUPAC Name |
2-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWHEPPDGGWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)



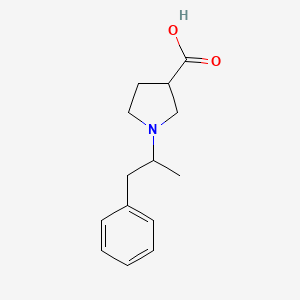
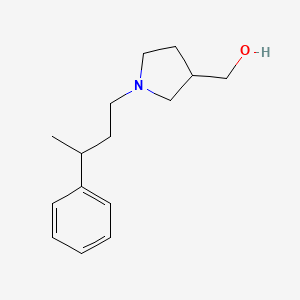
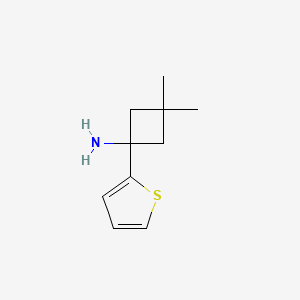
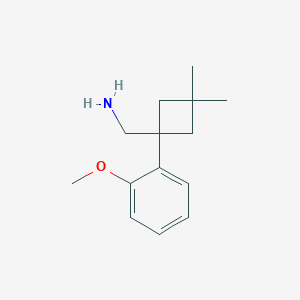
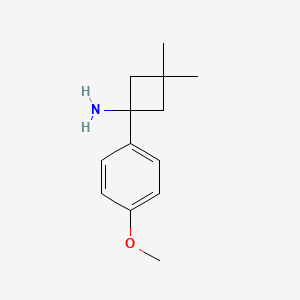

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)
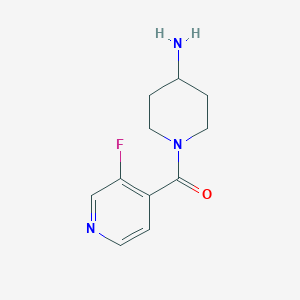
![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)
